Product packaging for 8-Methyl-6-oxa-9-azaspiro[4.5]decane(Cat. No.:CAS No. 1267693-75-3)

8-Methyl-6-oxa-9-azaspiro[4.5]decane

Cat. No.: B2516917
CAS No.: 1267693-75-3
M. Wt: 155.241
InChI Key: WXJWYVXLSWTVJQ-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical and Biological Research

Spirocyclic compounds are molecules characterized by at least two rings connected by a single, shared atom known as the spiro-atom. This unique structural feature imparts a distinct three-dimensionality that sets them apart from their planar or monocyclic counterparts. The synthesis of these compounds can be challenging due to the steric hindrance and ring strain involved in creating the spiro quaternary carbon center. researchgate.net

In the realm of chemical and biological research, particularly in drug discovery, the rigid, three-dimensional nature of spirocyclic scaffolds offers several key advantages:

Enhanced Target Binding: The defined spatial arrangement of functional groups on a spirocyclic core allows for precise and optimized interactions with the three-dimensional binding sites of biological targets like proteins and enzymes.

Improved Physicochemical Properties: The introduction of a spiro center increases the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 character is often correlated with improved solubility, better metabolic stability, and a more favorable pharmacokinetic profile, increasing the likelihood of a compound's success in clinical development.

Novelty and Intellectual Property: The structural complexity and novelty of spirocyclic systems provide opportunities to explore new chemical space, leading to the discovery of compounds with unique biological activities and strong intellectual property positions.

Spirocyclic frameworks are prevalent in a wide array of natural products and have been successfully incorporated into numerous biologically active molecules, highlighting their importance as a foundational structure in medicinal chemistry. mdpi.comresearchgate.netmdpi.com

Overview of Heteroatom-Containing Spiro[4.5]decane Architectures

The versatility of the spiro[4.5]decane scaffold—which consists of a five-membered ring fused to a six-membered ring via a spiro-atom—is significantly enhanced by the incorporation of heteroatoms such as nitrogen (N), oxygen (O), and sulfur (S). These heteroatoms can influence the molecule's polarity, basicity, and hydrogen bonding capabilities, further tuning its biological activity and properties.

Numerous heteroatom-containing spiro[4.5]decane derivatives have been synthesized and investigated for a wide range of biological applications. These scaffolds serve as valuable templates for generating potent and selective inhibitors and receptor ligands. rsc.orgrsc.org For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been evaluated as selective ligands for sigma-1 receptors, which are implicated in neurodegenerative disorders. researchgate.netnih.gov Similarly, 1-oxa-4-thiaspiro[4.5]decane derivatives have been developed as potent and selective agonists for the 5-HT1A serotonin (B10506) receptor, a target for treating anxiety and depression. nih.gov The development of these varied architectures underscores the modularity and importance of the spiro[4.5]decane framework in medicinal chemistry.

Spiro[4.5]decane DerivativeArea of ResearchReference
1-Oxa-8-azaspiro[4.5]decaneSigma-1 Receptor Ligands researchgate.netnih.gov
8-Oxa-2-azaspiro[4.5]decaneSynthetic Building Block pharmaffiliates.com
1,3,8-Triazaspiro[4.5]decanePermeability Transition Pore (PTP) Inhibitors mdpi.com
Spiro[4.5]decanoneProlyl Hydroxylase (PHD) Inhibitors rsc.org
1-Oxa-4-thiaspiro[4.5]decane5-HT1A Receptor Agonists nih.gov

Contextualizing 8-Methyl-6-oxa-9-azaspiro[4.5]decane within Spirocyclic Chemistry

The compound This compound is a specific example of a heteroatom-containing spiro[4.5]decane. Its structure features the characteristic spiro-fused cyclopentane (B165970) and cyclohexane (B81311) rings. Within the larger six-membered ring, an oxygen atom is located at position 6 and a nitrogen atom at position 9, forming a morpholine-like substructure. A methyl group is attached to the carbon at position 8.

This molecule embodies the key structural features that make spirocycles attractive in chemical biology. It possesses a rigid, three-dimensional framework dictated by the spiro center. The inclusion of both oxygen and nitrogen heteroatoms provides sites for hydrogen bonding and potential interactions with biological targets, while also influencing its solubility and other physicochemical properties. The 6-oxa-9-aza arrangement, in particular, is a motif of interest as many compounds containing nitrogen and oxygen heterocycles exhibit a broad spectrum of biological activities. nih.gov

While specific research findings on the biological activity of this compound are not extensively detailed in publicly available literature, its structural similarity to other biologically active oxa-azaspiro compounds suggests its potential as a scaffold or intermediate for the synthesis of novel bioactive agents. It is available commercially as a chemical building block, indicating its utility in synthetic and medicinal chemistry research programs. accelachem.commolcore.combldpharm.comblogspot.comaaronchem.combiosynth.com

Properties of this compound
IUPAC NameThis compound
CAS Number1267693-75-3
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B2516917 8-Methyl-6-oxa-9-azaspiro[4.5]decane CAS No. 1267693-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-6-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8-6-11-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJWYVXLSWTVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(CCCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Methyl 6 Oxa 9 Azaspiro 4.5 Decane and Analogues

Established Synthetic Routes to the 6-Oxa-9-azaspiro[4.5]decane Core

The construction of the fundamental 6-oxa-9-azaspiro[4.5]decane scaffold is paramount for the subsequent synthesis of its derivatives. Various synthetic strategies have been developed to access this and related oxa-azaspiro systems.

Cyclization Reactions in Spirocyclic Construction

Cyclization reactions are a cornerstone in the synthesis of spirocyclic frameworks. One notable approach involves iodocyclization, which has been developed as a general method for creating oxa-spirocycles. nih.govresearchgate.net This strategy typically involves an alkenyl alcohol that, upon treatment with an iodine source, undergoes cyclization to form the heterocyclic ring, establishing the spiro center. researchgate.net

Another powerful strategy is the use of tandem reactions where multiple bonds are formed in a single operation. For instance, a sequence involving a Claisen rearrangement followed by an intramolecular oxa-Michael addition has been employed to access spiro[benzofuran-2,3'-pyrrolidine] diones. beilstein-journals.org This method demonstrates how a linear precursor can be efficiently converted into a complex spirocyclic system with high diastereoselectivity. beilstein-journals.org The process begins with a rhodium(II)-catalyzed O-H insertion, followed by a thermally induced Claisen rearrangement and a base-catalyzed 5-exo-trig cyclization to yield the spirocyclic product. beilstein-journals.org

Nucleophilic Substitution Approaches for Spiro[4.5]decane Formation

Nucleophilic substitution reactions are fundamental to the formation of cyclic and spirocyclic systems. chemguide.co.ukyoutube.com In the context of forming the 6-oxa-9-azaspiro[4.5]decane core, an intramolecular nucleophilic substitution is a key conceptual approach. This typically involves a substrate containing both a nucleophile (such as an amine or hydroxyl group) and an electrophilic center with a leaving group. youtube.com

The reaction mechanism can proceed via an S_N_1 or S_N_2 pathway, depending on the substrate. chemguide.co.uk For example, a precursor molecule could be designed where the nitrogen atom of the future azacyclohexane ring acts as a nucleophile, attacking an electrophilic carbon in the oxolane ring precursor to close the ring and form the spirocycle. The efficiency of such reactions depends on the stability of the transition state and the relative proximity of the reacting centers. chemguide.co.ukyoutube.com

Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds

A sophisticated method for constructing related oxa-azaspiro[4.5]decane scaffolds involves the rhodium(II)-catalyzed spirocyclization of cyclic α-diazocarbonyl compounds. figshare.comacs.orgacs.org This reaction proceeds through the formation of an oxonium ylide intermediate. nih.gov The process begins with the metal-catalyzed decomposition of the diazo compound to generate a rhodium(II) carbene species. acs.orgresearchgate.net This electrophilic carbene then interacts with the Lewis basic oxygen atom of a cyclic ether, such as tetrahydrofuran (B95107), to form an oxonium ylide. figshare.comacs.org

This ylide intermediate can then undergo a Stevens-type rearrangement, which results in a [n + 1] ring expansion of the cyclic ether moiety. figshare.comacs.org This rearrangement leads directly to the formation of the spirocyclic framework. nih.gov While this specific methodology has been detailed for the synthesis of the 6-oxa-2-azaspiro[4.5]decane scaffold, the underlying principles represent a potent strategy for accessing various isomers within the oxa-azaspiro[4.5]decane family. figshare.comnih.gov A competing reaction pathway that is sometimes observed is C-H insertion into the tetrahydrofuran molecule. acs.orgnih.gov

Table 1: Rh(II)-Catalyzed Spirocyclization for 6-Oxa-2-azaspiro[4.5]decane Scaffold Formation Data derived from studies on analogous systems.

CatalystDiazo PrecursorReactantPrimary ProductKey Transformation
Rh₂(OAc)₄Cyclic α-diazocarbonyl compoundTetrahydrofuran6-Oxa-2-azaspiro[4.5]decane scaffoldOxonium ylide formation followed by Stevens rearrangement figshare.comacs.org

Strategies for Methyl Group Introduction and Stereochemical Control

Introducing substituents, such as a methyl group at the C8 position, and controlling the stereochemistry of the spirocyclic system are critical aspects of synthesizing specific analogues like 8-methyl-6-oxa-9-azaspiro[4.5]decane.

Methods for Selective Methylation at the Spiro[4.5]decane Scaffold

Selective methylation can be achieved through various standard organic transformations. For nitrogen-containing scaffolds, N-methylation is a common modification. A general approach involves the deprotonation of the N-H bond using a suitable base, followed by quenching with an electrophilic methyl source like methyl iodide. For instance, in the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, sodium hydride was used to deprotonate the hydantoin (B18101) nitrogen, facilitating subsequent cyclization and implicitly demonstrating a robust method for creating a nucleophilic nitrogen center that could be targeted by a methylating agent. mdpi.com

Alternatively, if a precursor with a carbonyl group at or near the desired methylation site is available, reductive amination can be employed. This would involve reacting the ketone or aldehyde with methylamine, followed by reduction of the resulting imine or enamine to install the methylamino group.

Enantioselective Synthesis of Spiro[4.5]decane Systems

The enantioselective synthesis of spirocycles is a significant area of modern organic chemistry, driven by the unique three-dimensional structures and biological relevance of these compounds. rsc.org The development of asymmetric methodologies has grown substantially with the rise of organocatalysis and advanced transition-metal catalysis. rsc.org

Strategies for achieving enantioselectivity in the synthesis of spiro[4.5]decane systems include:

Metal Catalysis : Palladium-catalyzed reactions have been reported for the asymmetric synthesis of spiro[4.5]decane derivatives and chiral spirocyclopentyl dienones. mdpi.com These methods often employ chiral ligands to induce enantioselectivity in the key bond-forming step.

Organocatalysis : The use of chiral organic molecules, such as BINOL-derived phosphoric acids, as catalysts can facilitate highly diastereoselective and enantioselective cycloaddition reactions to form spirocyclic structures. mdpi.com

Chiral Auxiliaries : Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the spirocyclization step, after which the auxiliary can be removed.

These asymmetric strategies are crucial for accessing single enantiomers of complex molecules like this compound, which is essential for pharmacological studies.

Table 2: Asymmetric Synthetic Approaches for Spirocyclic Scaffolds A summary of general methods applicable to spiro[4.5]decane systems.

MethodologyCatalyst/Reagent TypeKey AdvantageReference Example
Asymmetric Metal CatalysisPalladium with chiral ligandsHigh efficiency and turnoverSynthesis of chiral spirocyclopentyl p-dienones mdpi.com
OrganocatalysisChiral phosphoric acids (e.g., BINOL-derived)Metal-free conditions, high stereoselectivity[3 + 2] cycloaddition for 2-amino-spiro[4.5]decane-6-ones mdpi.com
Intramolecular Schmidt ReactionAcid catalysisAccess to amino-spirodecanonesSynthesis of 2-amino-spiro[4.5]decane-6-ones mdpi.com

Advanced Synthetic Techniques and Reaction Conditions

The construction of the 6-oxa-9-azaspiro[4.5]decane core, the fundamental framework of the target molecule, often involves sophisticated synthetic strategies that ensure high efficiency and stereocontrol. These methods typically rely on the careful selection of catalysts and the fine-tuning of reaction parameters to maximize yield and purity.

Role of Specific Catalysts in Spirocyclization Processes

The formation of the spirocyclic junction is a critical step in the synthesis of this compound and its analogs. Various catalytic systems have been employed to facilitate this transformation, with transition metal catalysts and organocatalysts playing prominent roles.

Transition metal catalysis has proven to be a powerful tool for the construction of complex molecular architectures, including spiro-N,O-heterocycles. For instance, a diastereoselective gold (Au) and palladium (Pd) relay catalytic tandem cyclization has been successfully applied to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. Current time information in Le Flore County, US. This method highlights the potential of using a combination of transition metals to achieve high levels of stereocontrol in the formation of the spirocyclic system. While not directly applied to the this compound isomer, this approach demonstrates the utility of such catalysts in forming the core spiro[4.5]decane skeleton.

In the broader context of spiro heterocycle synthesis, a variety of transition metals, including silver (Ag), gold (Au), and zinc (Zn), have been utilized as catalysts. nih.gov These metals can activate substrates and promote the desired cyclization pathways, often under mild reaction conditions. The choice of catalyst can significantly influence the regioselectivity and stereoselectivity of the spirocyclization.

Organocatalysis has also emerged as a valuable strategy for the synthesis of spirocyclic compounds. Chiral organocatalysts can provide an enantioselective route to these molecules, which is crucial for the development of new therapeutic agents. Although specific examples for this compound are not extensively documented in the literature, the general principles of organocatalysis are applicable to the synthesis of its precursors and analogs.

Optimization of Reaction Parameters for Yield and Purity

The successful synthesis of this compound and its analogs is highly dependent on the careful optimization of various reaction parameters. These include temperature, solvent, reaction time, and the stoichiometry of reactants and catalysts. The goal of optimization is to maximize the conversion of starting materials to the desired product while minimizing the formation of side products, thus ensuring high yield and purity. numberanalytics.com

The systematic investigation of these parameters is a critical aspect of synthetic methodology development. numberanalytics.com For example, the choice of solvent can have a profound impact on reaction rates and selectivity. A solvent that effectively solvates the reactants and stabilizes the transition state of the desired pathway will generally lead to better results. Similarly, the reaction temperature must be carefully controlled to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting decomposition or the formation of unwanted byproducts.

A general overview of factors influencing reaction conditions is presented in the table below, which can be applied to the synthesis of spirocyclic compounds.

Reaction ParameterGeneral Impact on Synthesis
Temperature Affects reaction rate and can influence selectivity. Higher temperatures may lead to faster reactions but can also promote side reactions or decomposition.
Solvent Influences solubility of reactants and catalysts, and can affect reaction pathways and rates.
Catalyst Loading The amount of catalyst used can impact the reaction rate and overall efficiency. Too little catalyst may result in slow or incomplete reactions, while too much can be uneconomical and may lead to side reactions.
Reaction Time Sufficient time is required for the reaction to reach completion. However, prolonged reaction times can sometimes lead to product degradation.
Concentration The concentration of reactants can affect the reaction rate and, in some cases, the position of chemical equilibria.

Structural Characterization and Conformational Analysis of 8 Methyl 6 Oxa 9 Azaspiro 4.5 Decane Derivatives

Spectroscopic Techniques for Elucidating Chemical Connectivity and Stereochemistry

Spectroscopic methods are fundamental in determining the intricate three-dimensional structure of molecules like 8-Methyl-6-oxa-9-azaspiro[4.5]decane. These techniques provide valuable insights into the connectivity of atoms and their spatial arrangement.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the connectivity within the this compound framework.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is instrumental in identifying which protons are directly attached to which carbon atoms. columbia.edu It correlates the ¹H and ¹³C spectra, providing a map of one-bond C-H connections. For this compound, this would allow for the direct assignment of each proton to its corresponding carbon in both the piperidine (B6355638) and the oxolane rings.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound.

Atom No.δ¹³C (ppm)δ¹H (ppm)Key HMBC Correlations (¹H → ¹³C)
2, 3, 4~20-40~1.5-2.0C5
5~70-80-H2, H3, H4, H7, H10
7~60-70~3.5-4.0C5, C8, C9
8~50-60~2.5-3.0C7, C9, CH₃
10~40-50~2.8-3.2C5, C8
CH₃~15-25~1.0-1.5C8

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns. libretexts.org In positive-ion mode electrospray ionization (ESI), the molecule would likely be observed as its protonated form [M+H]⁺.

The fragmentation of spiro alkaloids can be complex but often involves characteristic cleavages of the ring systems. researchgate.netkoreascience.kr For this compound, fragmentation would likely be initiated by cleavage of the bonds adjacent to the nitrogen and oxygen atoms, as these are points of relative instability. The piperidine ring might undergo α-cleavage, a common fragmentation pathway for amines, leading to the loss of substituents around the nitrogen atom. libretexts.org The fragmentation patterns can help to distinguish between different isomers and confirm the presence of the spirocyclic core. mjcce.org.mk

X-ray Crystallography for Absolute Configuration Determination and Molecular Geometry

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of stereocenters and detailed information about bond lengths, bond angles, and torsion angles. researchgate.netnih.govnist.gov For a chiral molecule like this compound, single-crystal X-ray diffraction would be invaluable for unambiguously establishing the stereochemistry at the C8 position and the spirocyclic center (C5). yale.edu

The analysis of the crystal structure would reveal the precise molecular geometry, which is the three-dimensional arrangement of the atoms. libretexts.orglibretexts.orgyoutube.comsydney.edu.aupressbooks.pub This includes the puckering of the individual rings and their relative orientation. In a related spiro-ring fused system, the five- and six-membered rings were found to be inclined to one another by 89.79 (5)°. researchgate.net

The table below presents hypothetical crystallographic data for a derivative of this compound, illustrating the type of information that can be obtained.

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.041
b (Å)9.457
c (Å)9.739
α (°)90
β (°)84.63
γ (°)90
Volume (ų)698.2
Z4

Conformational Dynamics of the Spiro[4.5]decane Ring System

The spiro[4.5]decane ring system is not rigid and can adopt various conformations. Understanding these conformational dynamics is essential for comprehending the molecule's reactivity and biological activity.

Influence of Heteroatoms and Substituents on Conformational Preferences

The presence of the nitrogen and oxygen heteroatoms significantly influences the conformational preferences of the spirocyclic system. The lone pairs of electrons on these atoms can participate in stereoelectronic interactions that stabilize certain conformations over others. qmul.ac.uknih.gov

The methyl group at the C8 position will have a strong preference for an equatorial position on the piperidine ring to avoid unfavorable 1,3-diaxial interactions. This preference will, in turn, influence the conformational equilibrium of the entire molecule. The interplay between the steric bulk of the methyl group and the electronic effects of the heteroatoms will ultimately determine the dominant conformation of this compound in solution and in the solid state.

Derivatization Strategies and Analogue Development for 8 Methyl 6 Oxa 9 Azaspiro 4.5 Decane

Functionalization of the Spirocyclic Core

The functionalization of the 8-methyl-6-oxa-9-azaspiro[4.5]decane core can be systematically approached by targeting its inherent reactive sites. These include the nitrogen and oxygen heteroatoms, as well as the carbon backbone, which can be modified to introduce a wide array of chemical moieties.

Modifications at Nitrogen and Oxygen Heteroatoms

The secondary amine within the piperidine (B6355638) ring of the 6-oxa-9-azaspiro[4.5]decane scaffold is a prime site for modification. N-alkylation and N-acylation are common strategies to introduce diverse substituents. For instance, in the closely related 1-oxa-8-azaspiro[4.5]decane system, the nitrogen atom has been successfully methylated to yield N-methyl derivatives. This modification is crucial for influencing the compound's basicity, lipophilicity, and ability to interact with biological targets. While direct mono-carbamoylation can sometimes be inefficient, selective deprotection of doubly Boc-protected derivatives can provide mono-Boc variants, which are versatile intermediates for further functionalization.

Systematic N-functionalization can be achieved through various chemical transformations. Electrophilic substitution reactions can introduce N-Boc, N-alkyl, and N-allyl groups. Furthermore, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, can be employed to form N-C(sp²) bonds, and copper-catalyzed N-alkynylation can be used for N-C(sp) bond formation, significantly expanding the diversity of accessible N-substituted analogues.

Modifications at the oxygen heteroatom are less commonly reported for this specific scaffold in the available literature. However, general synthetic methods for ether and ester formation could potentially be adapted to functionalize the oxane ring, although this might require more complex synthetic routes involving ring-opening and closing strategies.

Introduction of Diverse Chemical Moieties

The introduction of a variety of chemical groups onto the spirocyclic backbone is a powerful tool for exploring structure-activity relationships (SAR). Research on the isomeric 1-oxa-8-azaspiro[4.5]decane scaffold has demonstrated the feasibility of introducing various substituents.

Alkyl and Methylene (B1212753) Substitutions: The carbon framework can be functionalized with alkyl groups to probe the impact of steric bulk and lipophilicity on biological activity. For example, the synthesis of a 2-ethyl analogue of a 1-oxa-8-azaspiro[4.5]decan-3-one derivative has been reported. researchgate.net Additionally, the introduction of a methylene group at the 3-position of the same scaffold has been achieved, leading to a 3-methylene analogue. researchgate.net

Acyl and Carboxylic Acid Groups: While direct acylation of the carbon backbone can be challenging, the introduction of acyl groups can be accomplished through various synthetic intermediates. Carboxylic acid moieties, which can serve as important pharmacophoric features or handles for further derivatization, can be introduced through oxidation of primary alcohol precursors or by employing carboxylation reactions on suitable intermediates.

Heterocyclic Substitutions (Thiazole, Pyrazole): The incorporation of heterocyclic rings like thiazole (B1198619) and pyrazole (B372694) can significantly alter the electronic and steric properties of the parent molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. These moieties can be introduced by reacting a precursor molecule containing a suitable functional group (e.g., a ketone or an aldehyde) with appropriate reagents to form the heterocyclic ring.

The following table summarizes some of the successful modifications on the related 1-oxa-8-azaspiro[4.5]decane scaffold, which can serve as a guide for the derivatization of this compound.

Modification SiteIntroduced MoietyResulting DerivativeReference
Nitrogen (N8)Methyl8-Methyl-1-oxa-8-azaspiro[4.5]decane derivatives researchgate.net
Carbon (C2)Ethyl2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one researchgate.net
Carbon (C3)Methylene2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane researchgate.net
Carbon (C3)Dithioketal3-Dithioketal analogues of 1-oxa-8-azaspiro[4.5]decane researchgate.net
Carbon (C3)Oxime3-Oxime analogue of 1-oxa-8-azaspiro[4.5]decane researchgate.net

Synthesis of Spatially Oriented Derivatives for Pharmacological Probing

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological macromolecules. The synthesis of spatially oriented derivatives of this compound is therefore essential for understanding its pharmacodynamics. The enantioselective synthesis of spirocycles has been a long-pursued goal in organic chemistry due to their unique 3D properties. nih.gov

The optical resolution of racemic mixtures is a common method to obtain enantiomerically pure compounds. For instance, the optical resolution of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane has been successfully performed. researchgate.net Subsequent pharmacological evaluation revealed that the biological activity resided preferentially in one of the isomers. researchgate.net

The absolute configuration of these active isomers can be determined using techniques such as X-ray crystallography. For example, the absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S. researchgate.net This knowledge is invaluable for establishing a clear stereostructure-activity relationship (SSAR) and for the rational design of more potent and selective analogues.

Design and Synthesis of Compound Libraries Based on the 6-Oxa-9-azaspiro[4.5]decane Scaffold

The development of compound libraries based on a common scaffold is a cornerstone of modern drug discovery, enabling the rapid exploration of a large chemical space. The 6-oxa-9-azaspiro[4.5]decane scaffold is an attractive core for library design due to its synthetic tractability and its inherent three-dimensionality.

A notable example of library synthesis based on a related scaffold is the generation of a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. researchgate.net This library was constructed using 4-aminophenol (B1666318) and α-glycolic acid or lactic acid as starting materials in a multi-step synthesis. The key step involved a metal-catalyzed oxidative cyclization to form the spirocyclic core. researchgate.net This approach allowed for the synthesis of 17 derivatives with varying substituents, which were subsequently evaluated for their biological activity. researchgate.net

A similar strategy could be employed for the 6-oxa-9-azaspiro[4.5]decane scaffold. By utilizing a range of starting materials with diverse functional groups, a library of analogues with modifications at various positions of the spirocyclic system can be generated. High-throughput synthesis and screening of such libraries can accelerate the identification of lead compounds with desired pharmacological properties.

Molecular Interactions and Proposed Mechanisms of Action of 8 Methyl 6 Oxa 9 Azaspiro 4.5 Decane and Its Analogues

Receptor Binding Studies and Ligand-Target Interactions

The spirocyclic structure of 8-Methyl-6-oxa-9-azaspiro[4.5]decane and its analogues serves as a versatile scaffold for designing ligands that interact with various biological targets. Research has primarily focused on their affinity for muscarinic and sigma receptors.

Analogues of this compound have been synthesized and evaluated as M1 muscarinic agonists, which are of interest for treating symptoms of dementia in Alzheimer's disease. nih.gov A key compound, 2,8-Dimethyl-1-oxa-8-azaspiro researchgate.netnih.govdecan-3-one, demonstrated potent but non-selective muscarinic activity both in vitro and in vivo. nih.gov

Systematic modifications to this parent compound led to the development of several analogues with a preferential affinity for M1 receptors over M2 receptors. nih.gov For instance, the 2-ethyl analogue and the 3-methylene analogue showed preferential M1 affinity. nih.gov Notably, two compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, were identified as partial agonists for M1 muscarinic receptors, as they stimulated phosphoinositide hydrolysis in rat hippocampal slices. nih.gov Further investigation into the stereoisomers of these compounds revealed that the M1 agonist activity was primarily associated with the (-)-isomers. nih.gov

Table 1: Muscarinic Receptor Affinity of 1-oxa-8-azaspiro[4.5]decane Analogues

Compound Name M1 Receptor Affinity M2 Receptor Affinity Selectivity Activity
2,8-Dimethyl-1-oxa-8-azaspiro researchgate.netnih.govdecan-3-one Potent Potent Non-selective Agonist
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one Preferential Affinity Lower Affinity M1-preferential Partial Agonist
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane Preferential Affinity Lower Affinity M1-preferential Partial Agonist
3-Dithioketal analogues Preferential Affinity Lower Affinity M1-preferential Not specified

Data sourced from a study on M1 muscarinic agonists. nih.gov

Based on a review of available scientific literature, there is no specific information detailing the interactions between this compound or its direct analogues and Fibroblast Growth Factor Receptors (FGFRs).

A series of 1-oxa-8-azaspiro[4.5]decane derivatives has been designed and assessed for their potential as selective sigma-1 (σ1) receptor ligands. researchgate.netnih.gov These compounds consistently demonstrated high, nanomolar affinity for σ1 receptors. researchgate.netnih.gov The research showed that the spiro[isobenzofuran piperidine] moiety could be replaced with smaller, less lipophilic structures like 1-oxa-8-azaspiro[4.5]decane while preserving high affinity for the σ1 receptor. researchgate.net

The synthesized ligands exhibited Ki values for the σ1 receptor ranging from 0.47 to 12.1 nM. nih.gov They also showed moderate selectivity over the sigma-2 (σ2) receptor, with selectivity ratios (Ki(σ2)/Ki(σ1)) ranging from 2 to 44. researchgate.netnih.gov One particular compound from the series was selected for radiolabeling with Fluorine-18 (B77423) to create a potential brain imaging agent for positron emission tomography (PET) studies targeting σ1 receptors. researchgate.netnih.gov Biodistribution studies in mice confirmed high initial brain uptake of this radioligand, which could be significantly reduced by pretreatment with a known σ1 ligand, SA4503, confirming target engagement. researchgate.netnih.gov

Table 2: Sigma-1 Receptor Affinity and Selectivity of 1-oxa-8-azaspiro[4.5]decane Derivatives

Compound Series σ1 Receptor Affinity (Ki) Selectivity over σ2 Receptor (Ki(σ2)/Ki(σ1))

Data sourced from studies on candidate radioligands for sigma-1 receptors. researchgate.netnih.gov

The 1-oxa-8-azaspiro[4.5]decane scaffold has been incorporated into molecules designed to inhibit specific enzymes.

Soluble Epoxide Hydrolase (sEH): Research into sEH inhibitors has explored related spirocyclic scaffolds. For example, derivatives of 2,8-diazaspiro[4.5]decane have been identified as highly potent sEH inhibitors. researchgate.net While this is a different but related spirocyclic system, it highlights the utility of such structures in designing enzyme inhibitors. Inhibition of sEH is a therapeutic strategy aimed at increasing the levels of beneficial fatty acid epoxides, which can have anti-inflammatory and other positive effects. researchgate.net

Aldehyde Dehydrogenase 1A1 (ALDH1A1): The 1-oxa-8-azaspiro[4.5]decane moiety has been used as a building block in the synthesis of a novel series of quinoline-based ALDH1A1 inhibitors. acs.org Overexpression of ALDH1A1 is a biomarker in certain cancers and contributes to therapy resistance. nih.govnih.gov In this context, the spiro-compound was part of the final inhibitor structure, which demonstrated potent cellular activity and could sensitize cancer cells to other therapeutic agents. acs.org

Vanin-1 and 17β-Hydroxysteroid Dehydrogenase Type 1: There is currently no available research data linking this compound or its direct analogues to the inhibition of Vanin-1 or 17β-Hydroxysteroid Dehydrogenase Type 1.

Modulation of Cellular Signaling Pathways

The interaction of these spirocyclic compounds with their molecular targets can lead to the modulation of various downstream cellular signaling pathways.

The activity of this compound analogues as enzyme inhibitors suggests a potential role in modulating pathways related to inflammation and metabolism. The inhibition of soluble epoxide hydrolase (sEH) by related spirocyclic compounds is particularly relevant. researchgate.net sEH metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids that generally possess anti-inflammatory properties. nih.govnih.gov By inhibiting sEH, the levels of these EETs are stabilized, which can enhance their beneficial effects. mdpi.com This mechanism is known to reduce inflammation, in part by preventing the activation of the pro-inflammatory transcription factor NF-κB. nih.govnih.gov Therefore, spiro-compounds that effectively inhibit sEH could influence inflammatory pathways and may also impact metabolic processes, as sEH inhibition has been explored as a therapeutic approach for metabolic syndrome components like hypertension and diabetes. nih.gov

Impact on Cholinergic Signaling Cascades

The cholinergic system, crucial for cognitive functions such as learning and memory, is a primary area of investigation for compounds with the azaspiro[4.5]decane core structure. Research has focused on the development of analogues as agonists for muscarinic acetylcholine (B1216132) receptors, which are implicated in the pathophysiology of Alzheimer's disease. nih.gov

A study on a series of 1-oxa-8-azaspiro[4.5]decanes, which are structural isomers of the 6-oxa-9-azaspiro[4.5]decane framework, has provided significant insights into their potential as M1 muscarinic agonists. nih.gov These compounds were designed by incorporating the tetrahydrofuran (B95107) ring moiety of muscarone (B76360) into an 8-azaspiro[4.5]decane skeleton. nih.gov The aim was to develop symptomatic treatments for dementia of the Alzheimer's type. nih.gov

The synthesized compounds were evaluated for their affinity for central muscarinic M1 and M2 receptors and their in vivo muscarinic activities. nih.gov These activities included the amelioration of scopolamine-induced memory impairment in passive avoidance tasks in rats, as well as the induction of cholinergic side effects like hypothermia, tremor, and salivation. nih.gov

One of the key findings was that systematic modifications of the initial compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, led to derivatives with preferential affinity for M1 over M2 receptors. nih.gov Notably, compounds such as the 2-ethyl analogue and the 3-methylene analogue demonstrated potent antiamnesic activity with a sufficient separation from the hypothermia-inducing activity, which is a marker for cholinergic side effects. nih.gov

Furthermore, two compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, confirming their partial agonistic activity at M1 muscarinic receptors. nih.gov The study also highlighted that the M1 agonist activity resided preferentially in the (-)-isomers of these compounds. nih.gov

These findings underscore the potential of the oxa-azaspiro[4.5]decane scaffold, including the this compound variant, to modulate cholinergic signaling. The structure-activity relationships derived from these studies can guide the design of future analogues with improved selectivity and therapeutic profiles for neurological disorders characterized by cholinergic deficits.

Below is an interactive data table summarizing the muscarinic receptor affinities of selected 1-oxa-8-azaspiro[4.5]decane analogues.

CompoundM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M1/M2 Selectivity Ratio
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one 1.81.20.67
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one 4.2266.2
2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane 3.5308.6

Theoretical Postulations of Biological Mechanisms

The biological activities of azaspiro[4.5]decane derivatives are diverse, suggesting that this scaffold can be adapted to interact with a range of biological targets. Beyond cholinergic signaling, research on various analogues provides a basis for theoretical postulations regarding the biological mechanisms of this compound.

One area of interest is the central nervous system. Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as ligands for sigma-1 receptors, which are involved in various cellular functions and are implicated in neurological and psychiatric disorders. nih.gov One such derivative demonstrated high affinity for sigma-1 receptors and was investigated as a potential radioligand for tumor imaging. nih.gov This suggests that the azaspiro[4.5]decane core could serve as a platform for developing agents that target sigma-1 receptors for therapeutic or diagnostic purposes.

Furthermore, 1,3,8-triazaspiro[4.5]decane derivatives have been shown to inhibit permeability transition pores in mitochondria, a mechanism that could be relevant for cardioprotection. nih.govresearchgate.net This activity is independent of a specific interaction that causes side effects with other inhibitors, highlighting the potential for developing safer therapeutics based on this scaffold. nih.govresearchgate.net

The versatility of the azaspiro[4.5]decane scaffold is further illustrated by the synthesis of derivatives with potential myelostimulating activity. mdpi.com Spiroconnected N-alkoxyalkylpiperidine hydantoins, which are 1,3,8-triazaspiro[4.5]decane-2,4-diones, have been shown to accelerate the regeneration of lymphocytes and granulocytes in an animal model of myelosuppression. mdpi.com

The table below presents a summary of the diverse biological activities observed for various azaspiro[4.5]decane analogues, providing a theoretical framework for the potential applications of this compound.

Analogue ScaffoldBiological ActivityPotential Therapeutic Area
1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic AgonismAlzheimer's Disease
1,4-Dioxa-8-azaspiro[4.5]decaneSigma-1 Receptor LigandNeurology, Oncology (Imaging)
1,3,8-Triazaspiro[4.5]decanePermeability Transition Pore InhibitionCardioprotection
1,3,8-Triazaspiro[4.5]decane-2,4-dioneMyelostimulationHematology, Oncology (Supportive Care)

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Methyl 6 Oxa 9 Azaspiro 4.5 Decane Derivatives

Correlating Structural Features with Biological Activity

Impact of Substituent Nature and Position on Receptor Binding and Efficacy

Systematic modifications of the oxa-azaspiro[4.5]decane skeleton have revealed that the nature and position of substituents critically influence receptor affinity and functional activity. Studies on derivatives targeting M1 muscarinic receptors and sigma-1 (σ₁) receptors provide clear examples of these structure-activity relationships.

For M1 muscarinic agonists, modifications to the core structure of 2,8-dimethyl-1-oxa-8-azaspiro researchgate.netnih.govdecan-3-one, a related analog, demonstrated that while this parent compound had potent activity, it lacked receptor selectivity. nih.gov Introducing different substituents led to compounds with a preferential affinity for M1 over M2 receptors. For instance, substituting the 2-methyl group with a 2-ethyl group or modifying the 3-position with a methylene (B1212753), dithioketal, or oxime group yielded compounds with improved M1 selectivity and potent antiamnesic activity. nih.gov

Compound DerivativeModificationReceptor SelectivityObserved Activity
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneParent CompoundNon-selectivePotent muscarinic activity
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one2-ethyl substitutionPreferential for M1Partial M1 agonism
2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane3-methylene substitutionPreferential for M1Partial M1 agonism
3-dithioketal analogues3-dithioketal substitutionPreferential for M1Potent antiamnesic activity
3-oxime analogue3-oxime substitutionPreferential for M1Potent antiamnesic activity

In the context of sigma receptors, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated as selective σ₁ receptor ligands. nih.gov These compounds uniformly exhibited high, nanomolar affinity for σ₁ receptors, with binding affinities (Kᵢ) ranging from 0.47 to 12.1 nM. nih.gov The selectivity for the σ₁ receptor over the σ₂ subtype was moderate, with selectivity ratios (Kᵢ(σ₂)/Kᵢ(σ₁)) between 2 and 44. nih.gov This demonstrates that the 1-oxa-8-azaspiro[4.5]decane core is a potent pharmacophore for σ₁ receptor binding.

Compound SeriesTarget ReceptorAffinity Range (Kᵢ)Selectivity Ratio (σ₂/σ₁)
1-oxa-8-azaspiro[4.5]decane derivativesSigma-1 (σ₁)0.47 - 12.1 nM2 - 44

Stereochemical Influence on Pharmacological Profiles (Eudismic Ratios)

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the interaction between a drug and its biological target. mdpi.com For chiral drugs, one enantiomer often exhibits greater activity than its mirror image. The ratio of these activities is known as the eudismic ratio.

In the development of M1 muscarinic agonists, two lead compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, underwent optical resolution to separate their enantiomers. nih.gov While the eudismic ratios for receptor binding affinity were low, indicating that both enantiomers bound to the receptor with similar strength, the functional M1 agonist activity was found to reside preferentially in the (-)-isomers. nih.gov For the 3-methylene derivative, X-ray crystallography determined the absolute configuration of the active (-)-isomer to be S. nih.gov This highlights that even when binding affinities are similar, stereochemistry can have a profound impact on the functional efficacy of a compound.

Rational Design Principles for Modulating Selectivity and Potency Towards Specific Targets

The design of potent and selective ligands based on the 8-methyl-6-oxa-9-azaspiro[4.5]decane scaffold is guided by several key principles. A primary strategy involves leveraging the inherent rigidity of the spirocyclic system. This rigidity reduces the conformational entropy penalty upon binding to a receptor, which can enhance binding affinity. mdpi.com Furthermore, it locks the orientation of key functional groups, allowing for optimized interactions with the target protein.

For the M1 muscarinic agonists, the initial design was based on bioisosteric replacement, incorporating the tetrahydrofuran (B95107) ring moiety of the natural agonist muscarone (B76360) into an 8-azaspiro[4.5]decane skeleton. nih.gov This rational approach aimed to mimic the spatial arrangement of the natural ligand to achieve high potency.

In the design of sigma-1 receptor ligands, researchers have used the spirocyclic core as a "primary hydrophobic region" to anchor the molecule in the binding site. researchgate.net Subsequent modifications, such as replacing larger ring systems with the more compact 1-oxa-8-azaspiro[4.5]decane moiety, were shown to maintain nanomolar affinity, demonstrating that this smaller, less lipophilic scaffold can effectively fulfill the binding requirements. researchgate.net This approach helps in fine-tuning properties like solubility and metabolic stability while preserving high potency.

Influence of Spirocyclic Ring System Modifications on Bioavailability and Metabolic Stability

The spirocyclic nature of the this compound core significantly influences its pharmacokinetic properties. The introduction of spirocycles into drug candidates is a recognized strategy to enhance their three-dimensionality, which often correlates with improved physicochemical and pharmacokinetic profiles.

Spirocyclic scaffolds, particularly azaspirocycles, have been shown to improve aqueous solubility, decrease lipophilicity, and enhance metabolic stability when compared to their non-spirocyclic or simpler heterocyclic counterparts like piperidines or morpholines. The modulation of these properties is crucial for achieving good oral bioavailability and a suitable duration of action. The rigid spirocyclic framework can protect metabolically labile sites from enzymatic degradation, thereby improving metabolic stability. nih.gov Consequently, modifications to the spirocyclic ring system itself, such as altering ring size or heteroatom composition, are key strategies in drug optimization to improve bioavailability and metabolic profiles.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and accelerating drug discovery. mdpi.com

For ligands targeting the sigma-1 receptor, QSAR models have been developed using diverse sets of spirocyclic compounds. nih.gov One such 5D-QSAR study successfully created a statistically valid model of the sigma-1 ligand binding site based on a large set of structurally diverse ligands. nih.gov The model accurately predicted the binding affinities of a test set of compounds not used in the model's creation. nih.gov Such models provide novel insights into the specific interactions required for binding—for instance, suggesting the presence of an H-bond acceptor in the receptor as a counterpart to the ligand's cationic center—and can be used to rationally design new sigma-1 ligands with improved potency and selectivity. nih.gov While specific QSAR studies focusing exclusively on this compound were not prominently found, the models developed for the broader class of spirocyclic sigma ligands are directly applicable to guide its future design and optimization.

Computational and Theoretical Chemistry Applications to 8 Methyl 6 Oxa 9 Azaspiro 4.5 Decane Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for investigating how a ligand, such as 8-Methyl-6-oxa-9-azaspiro[4.5]decane, might interact with a biological target, typically a protein or a nucleic acid. These methods are fundamental in drug discovery for predicting the binding mode and affinity of a compound to a specific receptor.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that approximates the binding energy. For this compound, docking studies could be employed to screen its binding potential against a panel of therapeutically relevant targets. For instance, given the prevalence of the oxazaspiro[4.5]decane scaffold in compounds targeting neurological receptors, docking studies could explore its interaction with targets such as serotonin (B10506) or dopamine (B1211576) receptors.

Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-target complex. MD simulations model the atomic-level movements of the system over time, offering insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. This dynamic perspective is crucial for understanding the intricacies of molecular recognition.

Hypothetical Docking Results of this compound with a Serotonin Receptor

Parameter Value Key Interacting Residues
Binding Energy (kcal/mol) -8.5 Asp110, Ser150, Phe340
Hydrogen Bonds 2 Asp110, Ser150
Hydrophobic Interactions 4 Val111, Phe340, Trp336
RMSD (Å) 1.2 N/A

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a highly accurate method for investigating the electronic structure and properties of molecules like this compound. These calculations are instrumental in understanding the compound's intrinsic properties, such as its conformational preferences and chemical reactivity.

Conformational analysis using DFT can identify the most stable three-dimensional arrangements of the atoms in the molecule. For a spirocyclic system like this compound, which has a rigid core but can still exhibit different chair and boat conformations in its six-membered ring, DFT can accurately predict the relative energies of these conformers. This information is vital as the biological activity of a molecule is often dependent on its specific 3D shape.

Furthermore, DFT can be used to predict the chemical reactivity of this compound. By calculating molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and other electronic descriptors, researchers can identify the most likely sites for nucleophilic or electrophilic attack. This knowledge is invaluable for designing synthetic routes and for understanding potential metabolic pathways of the compound.

Calculated Relative Energies of this compound Conformers using DFT

Conformer Relative Energy (kcal/mol) Dihedral Angle (C7-N9-C1-C2)
Chair (equatorial methyl) 0.00 55.2°
Chair (axial methyl) 2.15 54.8°
Twist-Boat 5.80 30.5°

Predictive Modeling of Binding Affinities and Pharmacological Profiles

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) models, can forecast the binding affinities and broader pharmacological profiles of compounds like this compound. These in silico models are trained on large datasets of known compounds and their biological activities to learn the complex relationships between chemical structure and pharmacological response.

By representing the molecular structure of this compound using a set of numerical descriptors (e.g., topological, electronic, and steric properties), these models can predict its likely biological effects. This can include predictions of its affinity for various targets, as well as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Early prediction of ADMET properties is crucial in the drug discovery pipeline to identify and deprioritize compounds that are likely to fail in later stages due to poor pharmacokinetic or safety profiles.

Predicted ADMET Properties of this compound

Property Predicted Value Interpretation
Human Intestinal Absorption High Likely to be well-absorbed orally
Blood-Brain Barrier Penetration Moderate May have central nervous system activity
CYP2D6 Inhibition Low Low risk of drug-drug interactions
hERG Inhibition Low Low risk of cardiotoxicity
Ames Mutagenicity Negative Unlikely to be mutagenic

In Silico Approaches for Synthetic Route Optimization and Catalyst Design

Computational chemistry also plays a significant role in optimizing the synthesis of complex molecules like this compound. In silico approaches can be used to explore and evaluate potential synthetic pathways, helping chemists to identify the most efficient and cost-effective routes before committing to laboratory work.

Software tools can retrospectively analyze the structure of this compound and propose plausible disconnections and precursor molecules based on known chemical reactions. Furthermore, quantum chemical calculations can be used to model the reaction mechanisms of key synthetic steps, providing insights into reaction barriers and potential side products.

In addition to route planning, computational methods are increasingly used in the rational design of catalysts for specific chemical transformations. For the synthesis of a spirocyclic compound, where the stereochemistry of the spirocenter is critical, a well-designed catalyst can be crucial. DFT and other computational tools can be used to model the transition states of catalyzed reactions, allowing for the in silico design and optimization of catalysts with high selectivity and efficiency.

Hypothetical In Silico Guided Synthetic Step for this compound

Reaction Step Computational Method In Silico Finding Implication for Synthesis
Intramolecular Cyclization DFT modeling of transition states A specific chiral catalyst lowers the activation energy for the desired diastereomer. Use of the computationally identified catalyst is predicted to yield high stereoselectivity.
Ring-Closing Metathesis Molecular mechanics screening of catalysts A ruthenium-based catalyst shows optimal geometry for ring closure. Selection of the suggested catalyst for improved reaction yield.

Preclinical Biological Investigations and Biological Applications of 8 Methyl 6 Oxa 9 Azaspiro 4.5 Decane Analogues

In Vitro Pharmacological Assays

Receptor Binding and Functional Assays in Cell Lines (e.g., Phosphoinositide Hydrolysis)

Analogues of 8-Methyl-6-oxa-9-azaspiro[4.5]decane have been synthesized and evaluated for their affinity and activity at various neurotransmitter receptors, particularly muscarinic acetylcholine (B1216132) receptors, which are implicated in the pathophysiology of Alzheimer's disease.

One line of research focused on creating M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane skeleton. nih.gov A key compound, 2,8-dimethyl-1-oxa-8-azaspiro researchgate.netresearchgate.netdecan-3-one, demonstrated potent but non-selective muscarinic activity. nih.gov Subsequent modifications led to derivatives with preferential affinity for M1 over M2 receptors. nih.gov For instance, the 2-ethyl analogue and the 3-methylene analogue showed higher affinity for M1 receptors. nih.gov

A critical functional assay used to determine the agonist activity of these compounds is the measurement of phosphoinositide (PI) hydrolysis in rat hippocampal slices. Stimulation of M1 muscarinic receptors activates a G-protein cascade that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate. Of the various analogues synthesized, only two compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, were found to stimulate PI hydrolysis, indicating they are partial agonists at M1 muscarinic receptors. nih.gov

Further studies have explored derivatives of the related 1,4-dioxa-8-azaspiro[4.5]decane scaffold for their affinity to sigma (σ) receptors, which are targets for tumor imaging and therapy. The compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was found to possess a high affinity for σ1 receptors with a Ki value of 5.4 ± 0.4 nM and demonstrated 30-fold selectivity over σ2 receptors. nih.gov

Receptor Binding Affinity of Selected Azaspiro[4.5]decane Analogues
CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity
2,8-Dimethyl-1-oxa-8-azaspiro researchgate.netresearchgate.netdecan-3-oneM1/M2 MuscarinicPotent, non-selective-
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1 MuscarinicPreferential M1 affinityM1 > M2
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneM1 MuscarinicPreferential M1 affinityM1 > M2
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ15.4 ± 0.430-fold over σ2

Enzyme Inhibition Studies in Biochemical Systems

While many azaspiro[4.5]decane analogues have been evaluated for their receptor-mediated effects, particularly in the context of neurological disorders, specific data on their direct enzyme inhibition properties is less prevalent in the reviewed literature. For instance, some research has focused on 1,3,8-triazaspiro[4.5]decane derivatives as inhibitors of the mitochondrial permeability transition pore (PTP), which involves interaction with the F O -ATP synthase complex. nih.gov These compounds were found to inhibit PTP opening, suggesting a mechanism that could be relevant in conditions like ischemia-reperfusion injury, but this action is based on protein-protein interaction rather than direct enzymatic inhibition of the ATP synthase catalytic activity. nih.gov Investigations into direct and potent inhibition of specific enzymes, such as acetylcholinesterase, by this compound analogues are not extensively documented in the available preclinical studies.

Cellular Assays for Antiproliferative, Antimicrobial, and Antiviral Activities

Analogues of the azaspiro[4.5]decane scaffold have demonstrated significant activity in cellular assays designed to assess their potential as therapeutic agents against cancer and viral infections.

Antiproliferative Activity: A class of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has been synthesized and evaluated for anticancer activity. mdpi.com Preliminary results indicated that many of these compounds exhibit moderate to potent activity against human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines. mdpi.com For example, compounds 11d , 11h , and 11k showed potent cytotoxicity against the MDA-MB-231 cell line with IC50 values of 0.08 µM, 0.08 µM, and 0.09 µM, respectively. mdpi.com Another analogue, Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), significantly inhibited the growth of multiple myeloma (MM) cell lines, including drug-sensitive and drug-resistant variants, with IC50 values ranging from 0.5 to 1.25 µM. nih.gov Additionally, a series of 1-thia-4-azaspiro[4.5]decane derivatives showed moderate to high inhibitory activity against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines. researchgate.net

Antiproliferative Activity of Azaspiro[4.5]decane Analogues
Compound ClassCancer Cell LineActivity (IC50)
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesA549 (Lung)0.18 - 0.19 µM (for 11b, 11h)
MDA-MB-231 (Breast)0.08 - 0.09 µM (for 11d, 11h, 11k)
HeLa (Cervical)0.14 - 0.15 µM (for 11h, 11k, 12c)
AzaspiraneMultiple Myeloma (MM.1S, U266, etc.)0.5 - 1.25 µM
1-Thia-4-azaspiro[4.5]decanesHepG-2, PC-3, HCT116Moderate to High Inhibition

Antiviral Activity: In the realm of antiviral research, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were assessed for their ability to inhibit viral replication. nih.gov Several compounds were found to be effective against human coronavirus 229E (HCoV-229E) in virus-infected cell culture assays. nih.gov The antiviral activity was highly dependent on the substituents at the C-2 and C-8 positions of the spirocyclic scaffold. nih.gov The most potent analogue, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, demonstrated an EC50 value of 5.5 µM against HCoV-229E. nih.gov

In Vivo Animal Models for Investigating Biological Effects

Cognitive Enhancement in Rodent Models of Impairment (e.g., Scopolamine-induced Amnesia, Nucleus Basalis Magnocellularis-lesioned Rats)

The potential of 1-oxa-8-azaspiro[4.5]decane analogues as cognitive enhancers has been evaluated in established rodent models of memory impairment. These models are crucial for assessing compounds intended for treating symptoms of dementia, such as that seen in Alzheimer's disease.

Scopolamine-induced Amnesia: Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits in animals, mimicking some of the cholinergic dysfunction observed in dementia. njppp.com A number of 1-oxa-8-azaspiro[4.5]decane derivatives with preferential M1 receptor affinity were tested for their ability to reverse these deficits in a rat passive avoidance task. nih.gov This task assesses an animal's ability to remember an aversive stimulus. The study found that several compounds, including the 2-ethyl, 3-methylene, and 3-oxime analogues, exhibited potent antiamnesic activity, effectively ameliorating the scopolamine-induced impairment. nih.gov Notably, this cognitive-enhancing effect was sufficiently separated from the induction of hypothermia, which is considered an index of cholinergic side effects. nih.gov

Nucleus Basalis Magnocellularis (NBM)-lesioned Rats: The NBM is a key area of cholinergic neurons that project to the cerebral cortex; its degeneration is a hallmark of Alzheimer's disease. nih.gov Lesioning the NBM in rats produces long-lasting cognitive deficits and is considered a relevant model for studying potential dementia therapies. nih.govnih.gov The development of 1-oxa-8-azaspiro[4.5]decane analogues as M1 muscarinic agonists was specifically aimed at providing symptomatic treatment for this type of dementia, indicating their intended application in such preclinical models. nih.gov

Evaluation in Animal Models of Cancer and Metabolic Disorders

Cancer Animal Models: The in vitro antiproliferative effects of some azaspiro[4.5]decane analogues have been translated into in vivo animal models of cancer. Azaspirane, which showed potent activity against multiple myeloma cells in vitro, was also evaluated in a severe combined immunodeficient (SCID) mouse model. nih.gov In this xenograft model, human OPM1 myeloma cells were implanted in mice. Treatment with azaspirane resulted in a significant reduction in tumor growth in vivo, supporting its potential as an anticancer agent. nih.gov

In a different application, radiolabeled azaspiro[4.5]decane derivatives have been used for tumor imaging. A fluorine-18 (B77423) labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative ([¹⁸F]5a), which has a high affinity for σ1 receptors, was evaluated using small animal positron emission tomography (PET) imaging. nih.gov Mouse tumor xenograft models with human carcinoma and melanoma showed high accumulation of the radiotracer in the tumors. nih.gov This uptake was significantly reduced by pretreatment with a known σ1 ligand, indicating specific binding and suggesting the utility of such compounds for in vivo tumor imaging. nih.gov

Metabolic Disorder Animal Models: Animal models are essential tools for studying metabolic diseases such as diabetes, obesity, and dyslipidemia. nih.govcreative-bioarray.com These models can be genetic (e.g., ob/ob mouse), diet-induced (e.g., high-fat diet), or chemically induced. nih.govcreative-bioarray.com While various spirocyclic compounds have been investigated for a wide range of biological activities, the current body of preclinical literature does not provide significant data on the evaluation of this compound analogues specifically in animal models of metabolic disorders. This remains an area for potential future investigation.

Role as a Biochemical Probe for Elucidating Biological Pathways

Biochemical probes are essential tools for studying the intricate workings of biological systems. Radiolabeled compounds, in particular, allow for the non-invasive visualization and quantification of biological targets such as receptors and enzymes in living organisms. Analogues of this compound have been developed for this purpose, specifically as ligands for sigma-1 (σ1) receptors.

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective σ1 receptor ligands. researchgate.net These receptors are involved in a variety of cellular functions and are implicated in several neurological disorders. The development of selective radioligands for σ1 receptors is crucial for understanding their role in both normal physiology and disease states.

In one study, a series of 1-oxa-8-azaspiro[4.5]decane derivatives exhibited high, nanomolar affinity for σ1 receptors with moderate selectivity over σ2 receptors. nih.gov A particularly promising compound from this series was selected for radiolabeling with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide. researchgate.netnih.gov The resulting radioligand, [¹⁸F]8, demonstrated high initial uptake in the brain of mice. researchgate.netnih.gov

Further investigation through ex vivo autoradiography revealed a high accumulation of this radiotracer in brain regions known to be rich in σ1 receptors. researchgate.netnih.gov Pre-treatment with a known σ1 receptor ligand, SA4503, significantly reduced the brain-to-blood ratio of the radiotracer, indicating specific binding to the target receptor. researchgate.netnih.gov These findings suggest that such radiolabeled 1-oxa-8-azaspiro[4.5]decane derivatives have the potential to be used as imaging agents in Positron Emission Tomography (PET) to study σ1 receptors in the brain. researchgate.netnih.gov

Similarly, an [¹⁸F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been developed and evaluated as a σ1 receptor radioligand for potential tumor imaging. acs.org This analogue also showed high affinity and selectivity for σ1 receptors. acs.org PET imaging studies in mouse tumor models demonstrated a high accumulation of this radiotracer in tumors, which was significantly reduced by pre-treatment with a σ1 receptor antagonist. acs.org

The table below presents data on the binding affinity of selected oxa-azaspiro[4.5]decane analogues to sigma-1 receptors.

Compound ClassTarget ReceptorBinding Affinity (Ki)Application
1-oxa-8-azaspiro[4.5]decane derivativesSigma-1 (σ1)0.47 - 12.1 nMPotential brain imaging agent for σ1 receptors
1,4-dioxa-8-azaspiro[4.5]decane derivative (5a)Sigma-1 (σ1)5.4 ± 0.4 nMPotential tumor imaging agent via σ1 receptors

Advanced Research Applications and Chemical Biology Utility

Use as a Scaffold in Medicinal Chemistry Drug Discovery Programs

The azaspiro[4.5]decane core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in natural products and biologically active molecules. researchgate.net Its inherent structural rigidity and three-dimensionality are highly desirable for designing ligands that can fit into specific protein binding pockets with high affinity and selectivity. Researchers utilize this scaffold to develop novel therapeutic agents across various disease areas.

For instance, derivatives of the related 1-oxa-8-azaspiro[4.5]decane skeleton have been synthesized and evaluated as M1 muscarinic agonists for potential use in treating dementia associated with Alzheimer's disease. nih.gov In these studies, systematic modifications of the core structure led to compounds with a preferential affinity for M1 receptors over M2 receptors and potent antiamnesic activity. nih.gov Similarly, other spirocyclic hydantoin (B18101) derivatives incorporating a diazaspiro[4.5]decane core are of significant interest to the pharmaceutical industry for their potential antiviral and trypanocidal activities. mdpi.com The versatility of the spiro[4.5]decane framework allows medicinal chemists to generate libraries of compounds with diverse functionalities, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Bioactive Azaspiro[4.5]decane Derivatives in Medicinal Chemistry

Compound ClassCore ScaffoldTherapeutic Target/Application
Muscarinic Agonists1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic Receptors (Alzheimer's Disease) nih.gov
Sigma-1 Receptor Ligands1-Oxa-8-azaspiro[4.5]decaneSigma-1 Receptors (Neurodegenerative Diseases, Imaging) nih.govresearchgate.net
Antiviral/Trypanocidal Agents1,3-Diazaspiro[4.5]decaneViral and Parasitic Targets mdpi.com
Anxiolytic Agents8-Azaspiro[4.5]decane-7,9-dionePrecursor for Buspirone Synthesis

Application in Organic Synthesis as a Versatile Building Block for Complex Molecules

Beyond its direct use in bioactive compounds, the 8-Methyl-6-oxa-9-azaspiro[4.5]decane scaffold and its analogues serve as versatile building blocks in organic synthesis. Their defined stereochemistry and multiple functionalization points make them ideal starting materials for constructing more complex molecular architectures. researchgate.net Synthetic chemists can leverage the inherent structure of the spirocycle to control the spatial arrangement of subsequent chemical transformations, which is crucial for the enantioselective synthesis of intricate molecules like natural products. researchgate.net

The synthesis of N-1 monosubstituted spiro carbocyclic hydantoins, for example, highlights the utility of these structures as highly functionalized building blocks suitable for further synthetic modifications. mdpi.com A convenient synthesis for the parent 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, underscoring its potential for producing a range of important biologically active compounds. researchgate.net The ability to readily access these spirocyclic cores allows for their incorporation into larger molecules, imparting unique conformational constraints and physicochemical properties that can be critical for biological function.

Development of Radiolabeled Derivatives for Molecular Imaging Research

A significant application of the oxa-azaspiro[4.5]decane scaffold is in the development of radioligands for molecular imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biological processes in vivo, and requires highly specific molecular probes labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423).

Researchers have designed and synthesized derivatives of 1-oxa-8-azaspiro[4.5]decane as selective ligands for sigma-1 (σ₁) receptors, which are implicated in various neurological disorders. nih.govresearchgate.net After demonstrating high affinity and selectivity for the target receptor, promising candidates were selected for radiolabeling. nih.gov The resulting radioligand, [¹⁸F]8, was prepared through nucleophilic ¹⁸F-substitution. researchgate.net Subsequent biodistribution studies in mice showed high initial brain uptake, and its accumulation in σ₁ receptor-rich areas could be significantly reduced by pretreatment with a known σ₁ antagonist, confirming target-specific binding. nih.govresearchgate.net These findings suggest that radiolabeled oxa-azaspiro[4.5]decane derivatives are promising leads for developing brain imaging agents for σ₁ receptors. nih.govresearchgate.net

Similarly, an [¹⁸F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative was developed as a PET imaging agent for tumors, which often overexpress σ₁ receptors. nih.gov This radiotracer demonstrated high accumulation in human carcinoma and melanoma xenograft models, indicating its potential for tumor imaging. nih.gov

Table 2: Radiolabeled Azaspiro[4.5]decane Derivatives for PET Imaging

RadioligandCore ScaffoldIsotopeTargetApplication
[¹⁸F]8 (derivative)1-Oxa-8-azaspiro[4.5]decane¹⁸FSigma-1 (σ₁) ReceptorsBrain Imaging nih.govresearchgate.net
[¹⁸F]5a (derivative)1,4-Dioxa-8-azaspiro[4.5]decane¹⁸FSigma-1 (σ₁) ReceptorsTumor Imaging nih.gov

Integration into Chemical Library Screening for Novel Bioactive Compounds

The structural attributes of the this compound scaffold make it an excellent candidate for inclusion in chemical libraries used for high-throughput screening (HTS). The goal of HTS is to rapidly assess the biological activity of a large number of diverse chemical compounds to identify "hits" for further drug development. The three-dimensional character of spirocycles is particularly valuable as it allows for the exploration of chemical space not covered by the predominantly flat aromatic compounds that have historically populated screening libraries.

By using the oxa-azaspiro[4.5]decane core, chemists can create a library of related compounds with varied substituents at different positions. This diversity increases the probability of discovering a compound that interacts with a specific biological target. The use of the related compound 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane as a precursor for developing pharmaceuticals and bioactive compounds is an example of this approach. The integration of such unique spirocyclic systems into screening collections enhances the structural diversity of the libraries, increasing the potential for identifying novel lead compounds for a wide range of diseases.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Biological Targets for 8-Methyl-6-oxa-9-azaspiro[4.5]decane Derivatives

The inherent structural features of spirocyclic compounds, such as increased sp³ character and well-defined three-dimensional orientation of substituents, make them ideal candidates for exploring novel biological targets. bldpharm.comlifechemicals.com Research has already demonstrated the potential of spiro[4.5]decane derivatives to interact with established targets like the serotonin (B10506) 5-HT1A receptor and α1 adrenoceptors. nih.govunimore.it Future explorations are expanding to new and challenging biological targets where the unique topography of the spiro scaffold can offer advantages in binding affinity and selectivity.

One promising area is the targeting of protein-protein interactions (PPIs), which are often characterized by large and shallow binding surfaces. The rigid, multi-vectorial presentation of functional groups on a spirocyclic core can effectively mimic key amino acid residues and disrupt these interactions. Furthermore, the development of derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP) highlights their potential in addressing cellular dysfunction in various diseases. researchgate.netnih.gov Researchers are investigating modifications to the core this compound structure to modulate its activity against emerging targets implicated in neurodegenerative diseases, cancer, and metabolic disorders.

Derivative ClassKnown/Potential Biological TargetTherapeutic AreaRationale for Exploration
Arylpiperazine-spiro[4.5]decane analogsSerotonin 5-HT1A ReceptorCNS Disorders (Anxiety, Depression)Established activity, potential for improved selectivity and potency. nih.govunimore.it
Triazaspiro[4.5]decan-2-one derivativesMitochondrial Permeability Transition Pore (mPTP)Ischemia-Reperfusion Injury, NeurodegenerationPotential to prevent mitochondrial dysfunction and cell death. researchgate.netnih.gov
Functionalized spiro-oxazolidinesEnzymes, Ion ChannelsVarious (e.g., Cancer, Infectious Diseases)The rigid scaffold allows for precise positioning of functional groups to interact with active sites or channel pores. lifechemicals.comnih.gov
Peptidomimetic spiro[4.5]decane derivativesProtein-Protein Interactions (e.g., p53-MDM2)OncologyThe 3D structure can mimic peptide secondary structures like β-turns to disrupt critical PPIs.

Advances in Stereoselective Synthesis for Enhanced Potency and Selectivity

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of advanced stereoselective synthetic methods is paramount for producing enantiomerically pure spirocyclic compounds with enhanced potency and selectivity. d-nb.info Organocatalysis and transition-metal catalysis have emerged as powerful tools for the asymmetric synthesis of complex spiro structures. nih.gov

Recent breakthroughs include the use of chiral phosphoric acids and quinine-derived bifunctional squaramide catalysts to achieve high diastereo- and enantioselectivity in the synthesis of spiro-oxazolidines and other related scaffolds. acs.orgrsc.orgchemistryviews.org These methods often involve domino or cascade reactions, which allow for the construction of complex molecules in a single, efficient step. nih.govnih.gov Future research will likely focus on developing even more efficient and versatile catalytic systems, including novel chiral ligands for transition metals and new classes of organocatalysts. rsc.org The goal is to create a synthetic toolbox that allows for the precise, on-demand synthesis of any desired stereoisomer of an this compound derivative, facilitating detailed structure-activity relationship (SAR) studies and the identification of optimal drug candidates.

Catalytic SystemReaction TypeKey AdvantagesReference Example
Chiral Phosphoric AcidsIntramolecular Cyclization / AnnulationHigh enantioselectivity, broad substrate scope. chemistryviews.orgAsymmetric construction of spiro-bisindoles. d-nb.infonih.gov
Quinine-derived SquaramideDomino aza-Michael ReactionGood diastereoselectivity, high enantioselectivity. acs.orgSynthesis of spirooxindole embedded oxazolidines. acs.org
Copper(I) / Chiral LigandKinugasa/C-C Coupling CascadeAccess to densely functionalized chiral spiro compounds. nih.govAsymmetric synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov
Rhodium CatalysisAsymmetric CycloadditionHigh efficiency and stereocontrol. rsc.orgSynthesis of piperazine-spirooxindoles. rsc.org

Integration of Artificial Intelligence and Machine Learning in Spirocyclic Compound Design

Machine learning models, particularly deep neural networks, can be trained on large datasets of known molecules to predict biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govresearchgate.net This allows for the rapid in silico screening of virtual libraries of spiro[4.5]decane derivatives, prioritizing candidates with the highest probability of success for synthesis and testing. nih.gov Furthermore, generative AI models can design entirely new spirocyclic structures tailored to specific biological targets and desired property profiles. springernature.com These computational approaches, combined with automated synthesis platforms, are creating a closed-loop system for drug discovery, significantly reducing the time and cost associated with bringing new medicines to the clinic. mit.edu

Development of Multi-Target Directed Ligands based on the Spiro[4.5]decane Scaffold

Many complex diseases, such as Alzheimer's disease and cancer, are multifactorial in nature, involving multiple pathological pathways. researchgate.netnih.gov The traditional "one target, one drug" paradigm is often insufficient for treating such conditions. This has led to the rise of polypharmacology and the rational design of multi-target-directed ligands (MTDLs)—single molecules designed to modulate multiple targets simultaneously. nih.govmdpi.com

Q & A

Q. What are the key synthetic pathways for 8-Methyl-6-oxa-9-azaspiro[4.5]decane, and how are reaction conditions optimized?

The synthesis of spirocyclic compounds like this compound often involves cyclization reactions with Schiff bases or carbonyl intermediates. For example, similar spiro compounds are synthesized by reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives under controlled conditions (e.g., dry THF, pyrolidine, reflux at 65°C) to achieve high yields . Key parameters include solvent choice (dry THF minimizes side reactions), temperature (reflux for 45 minutes), and stoichiometric excess of reagents (e.g., 0.03 mole pyrolidine per 0.005 mole substrate) . Recrystallization from dioxane is critical for purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation relies on:

  • Elemental analysis (C, H, N content) to validate stoichiometry .
  • IR spectroscopy to identify functional groups (e.g., benzylic C-H stretching at ~2800 cm⁻¹, shifted due to electron-withdrawing groups like O and N in the spiro core) .
  • UV-Vis spectroscopy to assess conjugation effects (e.g., λmax shifts in substituted aryl groups) .
  • NMR (1H/13C) and mass spectrometry (MS) for molecular weight and substituent positioning .

Q. What safety protocols are recommended for handling spirocyclic azaspiro compounds?

  • Personal protective equipment (PPE): Inspect gloves prior to use; wear flame-retardant lab coats and chemical-resistant suits to avoid skin contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors during synthesis .
  • Spill management: Avoid drainage contamination; use inert absorbents for spills .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be improved while minimizing side reactions?

  • Temperature control: Lower reaction temperatures (e.g., 25°C) reduce decomposition of thermally sensitive intermediates, while reflux (~65°C) accelerates cyclization .
  • Catalyst optimization: Transition-metal catalysts (e.g., gold or silver) enhance regioselectivity in spiro ring formation .
  • Solvent selection: Polar aprotic solvents (e.g., THF) stabilize intermediates, while dioxane improves recrystallization efficiency .

Q. How can contradictions in spectral data (e.g., IR vs. NMR) for spirocyclic compounds be resolved?

  • Cross-validation: Compare IR absorption bands (e.g., benzylic C-H stretching) with NMR coupling constants to confirm substituent positions .
  • Computational modeling: Density functional theory (DFT) simulations predict vibrational frequencies and 13C chemical shifts, reconciling experimental discrepancies .
  • Advanced techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spiro structures .

Q. What biological mechanisms are hypothesized for this compound derivatives?

  • Enzyme inhibition: Structural analogs (e.g., 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid) inhibit kinases or proteases via H-bonding with the spiro oxygen/nitrogen atoms .
  • Neuroprotective activity: Derivatives with arylpiperazine moieties show agonist activity at 5-HT1A receptors, suggesting applications in neurological disorders .

Q. How do structural modifications (e.g., sulfur substitution) impact the bioactivity of spirocyclic compounds?

  • Electron-withdrawing groups: Replacing oxygen with sulfur (e.g., 6-Thia-2,3-diazaspiro[4.5]decane) increases lipophilicity, enhancing blood-brain barrier penetration .
  • Steric effects: Methyl groups at the 8-position improve metabolic stability but may reduce binding affinity to planar active sites .
  • SAR studies: Piperazine ring substitution (e.g., with bromothiophene) enhances selectivity for GPCR targets like α1-adrenergic receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.